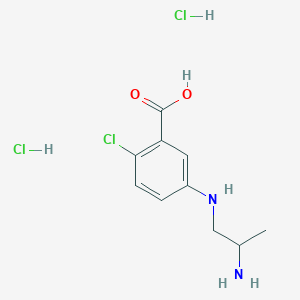

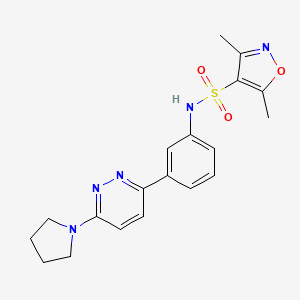

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoline-8-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TQQA, and it belongs to the class of quinoline-based compounds. TQQA has been synthesized using various methods, and its mechanism of action, biochemical, and physiological effects have been studied extensively.

Applications De Recherche Scientifique

Medicinal Chemistry

Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Anti-fibrosis Activity

Some derivatives of the compound have shown better anti-fibrosis activity than Pirfenidone (PFD), a drug used for the treatment of idiopathic pulmonary fibrosis .

Urease Inhibition

Among all the synthesized derivatives, a compound with a similar structure, N-((5’-methyl-[2,2’-bithiophen]-5-yl)sulfonyl)acetamide, showed excellent urease inhibition activity .

Anti-HIV Activity

Indole derivatives, which include the compound , have shown potential anti-HIV activity .

Nucleophilic Attack Site

The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group of the compound, indicating that this structure is a possible nucleophilic attack site .

Synthesis of Aromatic Ketones

The compound can be used in the synthesis of aromatic ketones, which are important pharmaceutical intermediates . This process involves an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .

Mécanisme D'action

Target of Action

Similar compounds have shown activity against the ribosomal s6 kinase p70s6kβ (s6k2) .

Biochemical Pathways

Given the potential target mentioned above, it’s plausible that this compound could influence protein synthesis pathways, as s6k2 is involved in the regulation of protein synthesis .

Result of Action

If the compound does indeed inhibit s6k2, it could potentially disrupt protein synthesis, leading to a variety of downstream effects depending on the specific cell type and physiological context .

Propriétés

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S2/c23-26(24,18-5-1-3-15-4-2-7-21-19(15)18)22-11-14-9-17(12-20-10-14)16-6-8-25-13-16/h1-10,12-13,22H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLABXWOZSFWKCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC(=CN=C3)C4=CSC=C4)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate](/img/structure/B3005819.png)

![5-chloro-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B3005820.png)

![methyl 5-(((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B3005821.png)

![N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide](/img/structure/B3005822.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3005825.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B3005830.png)

![N-(4-chlorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3005831.png)

![7-[(Cyclopent-3-en-1-yl)methoxy]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005834.png)